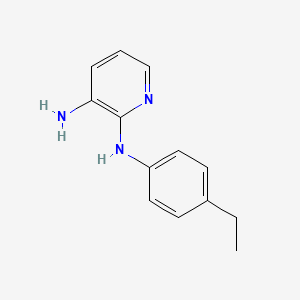

N2-(4-ethylphenyl)pyridine-2,3-diamine

Description

Properties

IUPAC Name |

2-N-(4-ethylphenyl)pyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-2-10-5-7-11(8-6-10)16-13-12(14)4-3-9-15-13/h3-9H,2,14H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOVVCDULLXROA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ethylphenyl)pyridine-2,3-diamine typically involves the reaction of 4-ethylphenylamine with pyridine-2,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for N2-(4-ethylphenyl)pyridine-2,3-diamine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N2-(4-ethylphenyl)pyridine-2,3-diamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

N2-(4-ethylphenyl)pyridine-2,3-diamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N2-(4-ethylphenyl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridine-2,3-diamine derivatives share a common diamine-pyridine core but differ in N2-substituents, which critically influence their chemical and biological behavior. Below is a comparative analysis:

Substituent Variations and Physicochemical Properties

†Estimated based on substituent hydrophobicity.

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 4-ethylphenyl group in the target compound is moderately electron-donating, whereas analogs like B1 (trifluoromethylphenyl) feature electron-withdrawing substituents, altering reactivity and electronic properties .

- Solubility : Salt forms (e.g., dihydrochloride in ) enhance aqueous solubility compared to free bases like N2-(4-ethylphenyl) derivatives.

- Lipophilicity : Bulky substituents (e.g., 4-ethylphenyl) may increase membrane permeability but reduce solubility in polar solvents.

Target Compound: N2-(4-Ethylphenyl)pyridine-2,3-diamine

- Limited synthesis details are available, but similar compounds (e.g., 4a and B1) suggest reductive amination or nucleophilic substitution as plausible routes .

Analog-Specific Approaches:

N2-(4-Methoxybenzyl)pyridine-2,3-diamine (4a): Reacted from precursor 3a using K₂CO₃ in methanol/water (94% yield) .

N2-(4-Trifluoromethylphenyl)pyridine-2,3-diamine (B1): Tin(II) chloride-mediated reduction in methanol (83% yield) .

N2-(4-Fluorophenyl)pyridine-2,3-diamine (B2) :

Comparison :

- Yields : Most methods achieve >80% yields, indicating robust synthetic accessibility.

- Catalysts : Transition metals (e.g., SnCl₂, Raney Ni) are critical for reductions, while milder bases (K₂CO₃) suffice for substitutions .

Biological Activity

N2-(4-ethylphenyl)pyridine-2,3-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Overview of Biological Activity

N2-(4-ethylphenyl)pyridine-2,3-diamine has been investigated for various biological activities:

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Studies suggest that it may inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens is limited.

- Anticancer Activity : Research indicates that N2-(4-ethylphenyl)pyridine-2,3-diamine exhibits anticancer properties. It has been evaluated in vitro for its ability to induce apoptosis in cancer cell lines, suggesting a potential mechanism through which it may exert its effects .

The biological activity of N2-(4-ethylphenyl)pyridine-2,3-diamine is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors within cancer cells, modulating their activity and influencing cellular processes such as proliferation and apoptosis.

- Induction of Apoptosis : Studies have reported that treatment with this compound can lead to the activation of apoptotic pathways in cancer cells, evidenced by markers such as PARP and CASP3 cleavage .

- Gene Expression Modulation : Preliminary findings suggest that N2-(4-ethylphenyl)pyridine-2,3-diamine can alter the expression levels of various genes associated with cell survival and proliferation, further supporting its role as a potential anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of N2-(4-ethylphenyl)pyridine-2,3-diamine, a comparison with structurally similar compounds is essential:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N2-(4-methylphenyl)pyridine-2,3-diamine | Antimicrobial and anticancer | Methyl group substitution influences reactivity |

| N2-(4-chlorophenyl)pyridine-2,3-diamine | Anticancer | Chlorine substitution may enhance biological activity |

| N2-(4-bromophenyl)pyridine-2,3-diamine | Antimicrobial | Bromine substitution affects solubility |

The ethyl group in N2-(4-ethylphenyl)pyridine-2,3-diamine may enhance its lipophilicity compared to other derivatives, potentially affecting its bioavailability and interaction with biological targets.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of N2-(4-ethylphenyl)pyridine-2,3-diamine:

- In Vitro Studies : Laboratory experiments have demonstrated that this compound can effectively reduce cell viability in various cancer cell lines at specific concentrations (IC50 values), indicating its potential as a chemotherapeutic agent .

- Mechanistic Studies : Research has focused on elucidating the molecular pathways involved in the compound's action. For instance, studies have shown significant alterations in gene expression profiles following treatment with N2-(4-ethylphenyl)pyridine-2,3-diamine .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N<sup>2</sup>-(4-ethylphenyl)pyridine-2,3-diamine, and how can its purity be validated?

- Methodology : A typical synthesis involves nucleophilic substitution or condensation reactions. For example, reacting pyridine-2,3-diamine derivatives with 4-ethylphenyl electrophiles (e.g., aryl halides) under basic conditions (e.g., K2CO3 in methanol/water) . Purification often employs column chromatography (silica gel, ethyl acetate/hexane mixtures), followed by recrystallization.

- Characterization : Validate purity via:

- 1H/13C NMR : Confirm substituent integration and absence of unreacted precursors (e.g., δ 7.2–7.5 ppm for aromatic protons) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 228.149 for C13H15N3) .

- Melting Point : Compare with literature values (e.g., 114–116°C for pyridine-2,3-diamine analogs) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- IR Spectroscopy : Identify NH2 stretching (~3300–3500 cm<sup>−1</sup>) and aromatic C=C/C=N vibrations (~1450–1600 cm<sup>−1</sup>) .

- NMR : Use DMSO-d6 or CDCl3 to resolve:

- 1H NMR : Aromatic protons (δ 6.5–8.5 ppm), NH2 signals (broad, δ 4.5–5.5 ppm).

- 13C NMR : Pyridine carbons (δ 140–160 ppm), ethylphenyl carbons (δ 20–40 ppm for CH2/CH3) .

Advanced Research Questions

Q. How can structural modifications of N<sup>2</sup>-(4-ethylphenyl)pyridine-2,3-diamine enhance its bioactivity (e.g., enzyme inhibition)?

- Rational Design :

- Introduce electron-withdrawing groups (e.g., -NO2, -Cl) to the phenyl ring to modulate electron density and binding affinity .

- Replace the ethyl group with bulkier substituents (e.g., isopropyl) to explore steric effects on target interactions.

Q. How should researchers resolve contradictions in crystallographic data for pyridine-diamine derivatives?

- Data Validation :

- Use SHELXL for refinement, ensuring R-factor convergence (<5%) and validating hydrogen-bonding networks .

- Cross-check with ORTEP-3 for thermal ellipsoid visualization to detect disorder or overfitting .

Q. What strategies optimize reaction yields in large-scale synthesis of this compound?

- Process Chemistry :

- Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) .

- Optimize solvent polarity (e.g., DMF for better solubility of aromatic intermediates) .

Methodological Considerations

Q. What precautions are necessary when handling pyridine-diamine derivatives due to their reactivity?

- Safety Protocols :

- Use inert atmospheres (N2/Ar) to prevent oxidation of NH2 groups.

- Avoid skin contact (wear nitrile gloves) due to potential sensitization risks .

Q. How can researchers analyze electronic effects of substituents on the pyridine ring?

- DFT Calculations : Use Gaussian or ORCA to compute HOMO/LUMO energies and Fukui indices for electrophilic/nucleophilic sites .

- Cyclic Voltammetry : Measure redox potentials to assess electron-donating/withdrawing effects of substituents .

Data Interpretation and Reproducibility

Q. Why might NMR spectra of N<sup>2</sup>-(4-ethylphenyl)pyridine-2,3-diamine show unexpected splitting patterns?

- Dynamic Effects : Conformational exchange (e.g., NH2 rotation) at room temperature may broaden signals. Use variable-temperature NMR (e.g., −40°C) to resolve splitting .

- Tautomerism : Check for keto-enol or amine-imine tautomerism via <sup>15</sup>N NMR or deuterium exchange experiments .

Q. What analytical techniques are recommended for detecting trace impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.